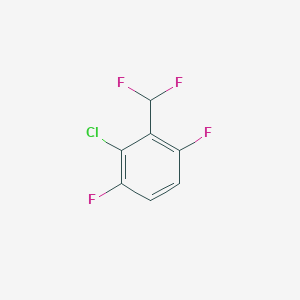

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

Description

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGGNWFRHSEYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Although not widely cataloged, its synthesis is highly feasible through established methodologies. This document outlines a validated synthetic pathway, details its predicted physicochemical properties, and explores its prospective applications, particularly in the context of drug development. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction and Strategic Importance

Fluorinated organic molecules are cornerstones of modern medicine, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl (CF₂H) group, in particular, has garnered substantial interest as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of hydrogen bond donating capability and increased lipophilicity.

This guide focuses on the specific molecule, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene . While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis is predicated on well-established and reliable chemical transformations. The structural uniqueness of this compound—a densely functionalized benzene ring with chloro, difluoromethyl, and fluoro substituents—makes it a compelling building block for creating novel chemical entities with tailored properties.

The strategic arrangement of these substituents offers a nuanced interplay of steric and electronic effects, providing a versatile platform for fine-tuning molecular properties in drug candidates. This guide will provide the necessary technical details to enable its synthesis and facilitate its application in research and development.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene commences with the commercially available precursor, 3-Chloro-2,5-difluorobenzaldehyde . The key transformation is the deoxydifluorination of the aldehyde functionality.

Starting Material: 3-Chloro-2,5-difluorobenzaldehyde CAS Number: 1261884-40-5[1] Molecular Formula: C₇H₃ClF₂O Molecular Weight: 176.55 g/mol

The overall synthetic workflow can be visualized as a two-step process, starting from a suitable precursor to the aldehyde.

Caption: Proposed synthetic workflow for 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Synthesis of 3-Chloro-2,5-difluorobenzaldehyde (Intermediate)

While 3-Chloro-2,5-difluorobenzaldehyde is commercially available, understanding its synthesis provides deeper insight into the accessibility of this key intermediate. A common route involves the formylation of 1-chloro-2,4-difluorobenzene.

Deoxydifluorination of 3-Chloro-2,5-difluorobenzaldehyde (Final Step)

The conversion of the aldehyde group to a difluoromethyl group is a critical step. Several modern reagents can achieve this transformation under relatively mild conditions, avoiding the use of hazardous reagents like sulfur tetrafluoride (SF₄). One of the most effective and widely used methods is deoxydifluorination using reagents such as DAST (diethylaminosulfur trifluoride) or XtalFluor®.

Protocol: Deoxydifluorination using DAST

-

Preparation: In a fume hood, a dry, inert-atmosphere (nitrogen or argon) reaction vessel is charged with a solution of 3-Chloro-2,5-difluorobenzaldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Cooling: The reaction mixture is cooled to 0°C using an ice bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) is added dropwise to the stirred solution. Caution: DAST is highly toxic and reacts violently with water. Handle with extreme care using appropriate personal protective equipment.

-

Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is not available. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₇H₃ClF₄ | Based on chemical structure |

| Molecular Weight | 198.55 g/mol | Calculated from the molecular formula |

| Appearance | Colorless liquid | Typical for small, halogenated aromatic compounds |

| Boiling Point | 160-175 °C | Estimated based on similar fluorinated benzenes |

| Density | 1.45-1.55 g/cm³ | Expected to be denser than water due to halogenation |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, ethyl acetate, THF) | Common for non-polar organic compounds |

| ¹⁹F NMR | Multiple signals expected due to different fluorine environments | The CF₂H group will show a characteristic triplet. The two aromatic fluorines will appear as distinct signals. |

| ¹H NMR | A triplet in the downfield region for the CF₂H proton | This triplet arises from coupling with the two fluorine atoms. Aromatic protons will also be present. |

| ¹³C NMR | A triplet for the CF₂H carbon | Due to coupling with the two fluorine atoms. Other signals for the aromatic carbons will be present. |

| Mass Spectrometry | M+ and M+2 peaks in a ~3:1 ratio | Characteristic isotopic pattern for a monochlorinated compound. |

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene makes it a highly attractive scaffold for medicinal chemistry.

-

Metabolic Stability: The presence of fluorine atoms and the difluoromethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: The difluoromethyl group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. The overall polarity can be fine-tuned by the interplay of the chloro and fluoro substituents.

-

Binding Interactions: The difluoromethyl group can act as a hydrogen bond donor, mimicking the interaction of a hydroxyl group while being more lipophilic. This can lead to improved binding affinity and selectivity for a biological target.

-

Conformational Control: The steric bulk of the substituents can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with a receptor's binding pocket.

Caption: Key applications of the target molecule in drug discovery.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene represents a valuable and synthetically accessible building block for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its proposed synthesis, predicted properties, and potential applications. By leveraging the unique characteristics of its fluorinated and chlorinated substituents, researchers can explore new chemical space and design next-generation molecules with enhanced performance and efficacy.

References

-

Alachem Co., Ltd. (n.d.). 3-Chloro-2,5-difluorobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique and often advantageous properties conferred by fluorine substitution. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the physicochemical properties of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, a compound of interest for its potential applications as a versatile building block in the synthesis of novel therapeutic agents and advanced materials.

From a drug development perspective, understanding the fundamental physicochemical characteristics of a molecule is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This document is structured to provide not just a list of properties, but also the scientific rationale behind their significance and the experimental methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of the foundational physicochemical properties of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is the first step in evaluating its potential.

Structure and Basic Identifiers

-

IUPAC Name: 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

-

Molecular Formula: C₇H₃ClF₄

-

Molecular Weight: 202.55 g/mol

-

Chemical Structure:

Predicted Physicochemical Data Summary

Due to the novelty of this specific isomer, experimental data is limited. The following table summarizes predicted values based on computational models and data from structurally similar compounds. These predictions are invaluable for initial assessment and for guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 30-60 | Influences solubility, dissolution rate, and formulation options. |

| Boiling Point (°C) | ~160-180 | Important for purification (distillation) and understanding volatility. |

| logP | 3.0 - 3.5 | A key indicator of lipophilicity, affecting membrane permeability and absorption. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |

| pKa | Not readily ionizable | The absence of strongly acidic or basic groups suggests it will not be significantly ionized at physiological pH. |

Lipophilicity: A Critical Determinant of Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design. It describes the partitioning of a compound between a nonpolar (lipid-like) and a polar (aqueous) phase, providing a measure of its affinity for biological membranes.

Understanding logP

The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The logarithm of this value, logP, is more commonly used.

-

logP < 0: The compound is predominantly hydrophilic.

-

logP > 0: The compound is predominantly lipophilic.

For 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, the presence of multiple fluorine atoms and a chlorine atom contributes to a predicted logP in the range of 3.0 to 3.5, indicating a significant degree of lipophilicity. This suggests the compound is likely to have good membrane permeability, a desirable trait for oral drug absorption.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination due to its direct measurement approach.[1]

Causality Behind Experimental Choices: The choice of n-octanol and water is a well-established model system that mimics the lipid and aqueous environments in the body. Maintaining a constant temperature is critical as partitioning is a temperature-dependent process. The use of a buffered aqueous phase (pH 7.4) is essential for ionizable compounds to ensure the measurement reflects the partitioning of the neutral species, though for our non-ionizable target compound, this is less critical but still good practice to mimic physiological conditions.

Experimental Workflow Diagram:

Caption: Workflow for logP determination by the shake-flask method.

Acidity and Basicity: The Role of pKa

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, the absence of readily ionizable functional groups such as carboxylic acids or amines suggests that it is a neutral compound with no significant pKa in the physiological pH range. The aromatic protons are very weakly acidic, with a pKa well outside the physiological range.

Experimental Determination of pKa: Potentiometric Titration

For compounds with acidic or basic properties, potentiometric titration is a highly accurate method for pKa determination.[2][3] While not strictly necessary for our target compound, understanding the protocol is crucial for characterizing analogs that may contain ionizable groups.

Causality Behind Experimental Choices: This method relies on the principle that the pH of a solution containing a weak acid or base changes in a predictable manner as a strong acid or base is added. The pKa corresponds to the midpoint of the buffer region in the titration curve, where the concentrations of the protonated and deprotonated species are equal. The use of an inert atmosphere (e.g., nitrogen) is important to prevent the dissolution of atmospheric CO₂, which can affect the pH of the solution.[4]

Experimental Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Stability Assessment

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and in vivo fate. Fluorinated aromatic compounds are generally known for their high thermal and chemical stability.[5][6] The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms can protect the aromatic ring from metabolic degradation.

Accelerated Stability Testing

Accelerated stability testing is a common practice in the pharmaceutical industry to predict the long-term stability of a drug substance under various environmental conditions.[7][8]

Causality Behind Experimental Choices: By subjecting the compound to stress conditions (elevated temperature and humidity), the rate of degradation is increased, allowing for a more rapid assessment of its stability. The conditions specified in ICH guidelines are designed to represent the potential extremes a product might encounter during storage and transport.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare multiple samples of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in the solid state and, if applicable, in a relevant solution (e.g., a potential formulation vehicle).

-

Storage Conditions: Place the samples in controlled environment chambers at the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

-

Analysis: Analyze the samples at each time point for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Moisture Content: If applicable, using Karl Fischer titration.

-

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics and estimate the shelf-life.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The difluoromethyl group (-CHF₂) will exhibit a characteristic triplet due to coupling with the two fluorine atoms. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.[11][12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the difluoromethyl group will show a triplet due to C-F coupling. The chemical shifts of the aromatic carbons will be significantly affected by the halogen substituents.[13][14]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Three distinct signals are expected for the three different fluorine environments: the two aromatic fluorines and the two equivalent fluorines of the difluoromethyl group. The chemical shifts and coupling constants will be highly informative for structural confirmation.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C stretching (around 1600-1450 cm⁻¹). Strong C-F stretching bands are expected in the region of 1350-1000 cm⁻¹. The C-Cl stretching vibration will appear at lower wavenumbers (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[17][18] Fragmentation may involve the loss of chlorine, fluorine, or the difluoromethyl group.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene. While experimental data for this specific isomer is not yet widely available, predictions based on its structure and data from similar compounds suggest it is a lipophilic and stable molecule. The provided experimental protocols for determining logP, pKa, and stability offer a robust framework for its empirical characterization. A thorough understanding of these properties is essential for any researcher or drug development professional considering the use of this compound as a building block for new chemical entities. As with any novel compound, it is imperative to supplement these predictions with rigorous experimental validation.

References

-

Katritzky, A., Maran, U., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Modeling. [Link]

-

Katritzky, A. R., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Ishida, M., et al. (2019). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Ishida, M., et al. (2019). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

io, P. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

PCCP, P. C. C. P. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

Spirtovic-Halilovic, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

-

van der Meulen, P., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules. [Link]

-

JoVE. (2026). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]

-

Powers, D. C., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Predicting the pKa Values of the Deprotonation Equilibria of Benzenonium Carbocations. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Pharmaceutical Technology. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

SlideShare. (n.d.). ACCELERATED STABILITY TESTING. [Link]

-

NIST. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

-

NMRA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

Semantic Scholar. (n.d.). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure-Property Relationship for Prediction and Validation. [Link]

-

Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

NIST. (n.d.). Mass Spectra of Fluorocarbons. [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. [Link]

-

PubMed Central. (2021). 19F NMR as a tool in chemical biology. [Link]

-

ResearchGate. (n.d.). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. [Link]

-

YouTube. (2015). Substituent Effects on pKa for Benzene. [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

-

ResearchGate. (n.d.). (PDF) Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements. [Link]

-

ResearchGate. (n.d.). Boiling points of halogenated organic compounds. [Link]

-

YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link]

-

ResearchGate. (n.d.). Boiling point T b ,°С, vs. molecular weight M for all the halogenated... [Link]

-

ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. [Link]

-

Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. [Link]

-

Quora. (2020). Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? [Link]

Sources

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. japsonline.com [japsonline.com]

- 8. lnct.ac.in [lnct.ac.in]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uni-saarland.de [uni-saarland.de]

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene: Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorinated compounds frequently exhibit enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties. This guide focuses on 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, a halogenated aromatic compound featuring a unique constellation of substituents. The presence of a polychlorofluoro-substituted benzene ring, combined with the increasingly important difluoromethyl (-CHF2) group, positions this molecule as a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials. The difluoromethyl group, in particular, is gaining significant attention as a versatile bioisostere and a modulator of molecular properties, making an in-depth analysis of this structure both timely and relevant for researchers in the field.[1][2]

Section 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is a substituted benzene derivative with a specific arrangement of electron-withdrawing groups that profoundly influence its electronic nature and reactivity.

The molecular formula for this compound is C₇H₃ClF₄ . Based on this formula, the calculated molecular weight is approximately 198.55 g/mol . The structure consists of a central benzene ring substituted at the following positions:

-

Position 1: Fluorine

-

Position 2: Chlorine

-

Position 3: Difluoromethyl (-CHF₂)

-

Position 4: Fluorine

This substitution pattern results in a highly electron-deficient aromatic system. The cumulative inductive effect of the four fluorine atoms and one chlorine atom significantly lowers the electron density of the benzene ring, which has critical implications for its chemical reactivity, particularly towards nucleophilic aromatic substitution.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene | - |

| Molecular Formula | C₇H₃ClF₄ | Calculated |

| Molecular Weight | 198.55 g/mol | Calculated |

| Monoisotopic Mass | 197.9840 Da | Calculated |

Molecular Visualization

Caption: 2D structure of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Section 2: The Difluoromethyl Group: A Key Pharmacophore

The difluoromethyl (-CHF₂) group is a feature of significant interest in contemporary drug design. Its properties distinguish it from both the methyl (-CH₃) and the trifluoromethyl (-CF₃) groups, offering a unique tool for medicinal chemists.

-

Hydrogen Bond Donor: Unlike the trifluoromethyl group, the C-H bond in the -CHF₂ moiety is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor. This allows the -CHF₂ group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities, potentially forming key interactions with biological targets like enzymes and receptors.[1]

-

Modulation of Lipophilicity: The replacement of a methyl group with a difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and bioavailability. However, this effect is context-dependent and can be influenced by other functional groups on the molecule.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism. Incorporating this group can block metabolic pathways, leading to an increased half-life of a drug candidate.

-

Alternative to Trifluoromethyl: Amid growing regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS), the difluoromethyl group is emerging as a promising alternative to the trifluoromethyl group.[3] Defluorinative functionalization techniques that convert a -CF₃ group to a -CHF₂ group represent an efficient synthetic strategy to access these valuable motifs.[3]

Section 3: Synthetic Strategies and Reactivity

Proposed Synthetic Workflow

A potential synthetic route could involve the difluoromethylation of a suitable precursor, such as 2-chloro-1,4-difluorobenzene-3-carbaldehyde. The introduction of the -CHF₂ group is a critical step and can be achieved using various modern fluorination reagents.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol Considerations

-

Starting Material Synthesis: The precursor, 2-chloro-1,4-difluorobenzene-3-carbaldehyde, could potentially be synthesized from commercially available 1-chloro-2,5-difluorobenzene through ortho-lithiation and formylation.

-

Difluoromethylation Step:

-

The aldehyde precursor would be dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution would be cooled to a low temperature (e.g., -78 °C).

-

A fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would be added dropwise. These reagents are commonly used to convert aldehydes to difluoromethyl groups.

-

The reaction would be allowed to slowly warm to room temperature and stirred until completion, monitored by techniques like TLC or GC-MS.

-

-

Workup and Purification:

-

The reaction would be carefully quenched with a substance like saturated sodium bicarbonate solution.

-

The organic layer would be separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product would be purified using column chromatography on silica gel to yield the final, pure compound.

-

Section 4: Potential Applications in Research and Drug Development

The unique structural attributes of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene make it a highly attractive scaffold for systematic investigation in several scientific domains.

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, chlorodifluorobenzene derivatives are precursors for certain quinolone-based antibacterial drugs.[4] The title compound could serve as a key building block for novel analogues in this class or others, where the -CHF₂ group can be used to fine-tune biological activity and pharmacokinetic profiles.

-

Agrochemicals: The development of new herbicides and pesticides often relies on fluorinated building blocks to enhance efficacy and environmental stability. The electron-deficient nature of the aromatic ring and the presence of the robust -CHF₂ group suggest potential utility in this sector.

-

Materials Science: Polychlorofluoroaromatic compounds can be used as monomers or additives in the synthesis of specialty polymers, liquid crystals, and other advanced materials. These materials often exhibit desirable properties such as high thermal stability and chemical resistance.

The combination of a metabolically robust, electron-deficient ring and a hydrogen-bond-donating difluoromethyl group provides a rich platform for generating new molecular entities with tailored properties for biological or material applications.

Conclusion

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene represents a convergence of several key structural motifs that are of high importance in modern chemical research. Its polychlorofluoroaromatic core provides a stable and synthetically versatile platform, while the difluoromethyl group offers a sophisticated tool for modulating biological interactions and physicochemical properties. Although not a widely commercialized compound, its rational design and the plausible synthetic pathways available make it a compelling target for researchers and drug development professionals seeking to expand their chemical toolbox with novel, high-value building blocks. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in creating next-generation pharmaceuticals and materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118455163, 2-Chloro-3-(chloromethyl)-1,4-difluorobenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71669456, 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. Retrieved from [Link].

-

PubChemLite (n.d.). Benzene, 2-chloro-1,4-difluoro-3-methoxy-. Retrieved from [Link].

- Google Patents (1989). US4847442A - Process for the preparation of difluorobenzenes.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85792649, 1,4-Dichloro-2,3-difluorobenzene. Retrieved from [Link].

- Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 23(10), 1431-1451.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11308045. Retrieved from [Link].

- Google Patents (1991). EP0447259A1 - Process for preparing chloro-difluorobenzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45783010. Retrieved from [Link].

-

Getter, A., & Albeck, A. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(8), 865-873. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12758312. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2022. Retrieved from [Link].

-

PubChemLite (n.d.). 2-chloro-3-(difluoromethyl)benzoic acid. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13661478, 2-Chloro-3,3-difluorobutane. Retrieved from [Link].

-

NIST (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link].

- Google Patents (2011). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78323835. Retrieved from [Link].

-

Smith, S. T., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595303, 2-(Dichloromethyl)-1,3-difluorobenzene. Retrieved from [Link].

-

Senties, J. V., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. Retrieved from [Link].

-

Pathan, S. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7345. Retrieved from [Link].

Sources

Spectral data for 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, a key fluorinated benzene derivative. The document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, contextualizing the findings with field-proven insights and validated experimental protocols.

Molecular Structure and Spectroscopic Overview

Compound: 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene Molecular Formula: C₇H₃ClF₄ Molecular Weight: 202.55 g/mol CAS Number: 1243383-16-7

The structural complexity of this molecule, featuring four fluorine atoms in two distinct chemical environments (aromatic C-F and benzylic CHF₂), alongside a chlorine atom, presents a unique and instructive case for spectroscopic analysis. The interplay of these substituents creates a distinct pattern of signals in NMR, IR, and MS, which, when interpreted correctly, unequivocally confirms the compound's identity and purity.

Below is a workflow diagram illustrating the integrated approach to spectral analysis employed for the structural confirmation of this compound.

Figure 1. Integrated workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR Analysis

The proton NMR spectrum is characterized by two main signals corresponding to the aromatic protons and the proton of the difluoromethyl group.

-

Aromatic Region (δ 7.00-7.50 ppm): The two aromatic protons (H-5 and H-6) are coupled to each other and to the neighboring fluorine atoms (F-4 and F-1, respectively). This results in complex multiplets that require careful analysis.

-

Difluoromethyl Region (δ 6.50-7.00 ppm): The single proton of the CHF₂ group appears as a triplet. This multiplicity is a direct result of its coupling to the two equivalent fluorine atoms in the same group, according to the n+1 rule (where n=2), resulting in a 1:2:1 intensity ratio. The coupling constant for this interaction, denoted as ²JHF, is typically large, around 55-60 Hz.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-6 | 7.20 - 7.45 | m (multiplet) | N/A |

| CHF₂ | ~6.78 | t (triplet) | ²JHF ≈ 57 Hz |

¹⁹F NMR Analysis

The fluorine NMR spectrum provides critical information about the two different fluorine environments.

-

Aromatic Fluorines (δ -135 to -155 ppm): The signals for F-1 and F-4 appear in the aromatic fluorine region. They are coupled to each other and to the adjacent aromatic protons, resulting in complex multiplets.

-

Difluoromethyl Fluorines (δ -110 to -120 ppm): The two fluorine atoms of the CHF₂ group are chemically equivalent and appear as a doublet. This splitting is caused by coupling to the single proton of the group, with a characteristic ²JHF coupling constant that matches the one observed in the ¹H NMR spectrum.

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-1, F-4 | -140 to -150 | m (multiplet) | N/A |

| CHF₂ | ~-114 | d (doublet) | ²JHF ≈ 57 Hz |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the seven distinct carbon environments in the molecule. The key feature is the splitting of carbon signals due to C-F coupling.

-

Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will show complex splitting patterns due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings. Carbons directly attached to fluorine (C-1 and C-4) will exhibit very large one-bond coupling constants (¹JCF > 200 Hz).

-

Difluoromethyl Carbon (δ ~110 ppm): The carbon of the CHF₂ group appears as a triplet due to coupling with the two directly attached fluorine atoms. The ¹JCF for this type of carbon is also very large, typically in the range of 230-250 Hz.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for the target compound.

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for its excellent dissolving power for many organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a spectral width of 16 ppm, a 90° pulse, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire data with a spectral width of 250 ppm. Use a proton-decoupled pulse sequence to simplify the spectrum if necessary.

-

¹³C NMR: Acquire data using a proton-decoupled sequence (e.g., zgpg30) with a spectral width of 240 ppm. A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Analysis of Key Absorption Bands:

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): The C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: These are strong and characteristic absorptions. The aromatic C-F stretches are typically found in the 1200-1300 cm⁻¹ region. The C-F stretches of the CHF₂ group are very strong and appear in the 1050-1150 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl stretching vibration is found in the fingerprint region, typically between 700-850 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1470 - 1610 | Medium-Strong |

| Aromatic C-F Stretch | 1210 - 1280 | Strong |

| Aliphatic C-F Stretch | 1080 - 1140 | Very Strong |

| C-Cl Stretch | 750 - 820 | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 202. However, due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks:

-

M⁺ peak: at m/z 202 (for the molecule containing ³⁵Cl)

-

M+2 peak: at m/z 204 (for the molecule containing ³⁷Cl) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.

-

-

Key Fragmentation: A prominent fragment is often the loss of the CHF₂ group, leading to a peak at m/z 151 (202 - 51). Another common fragmentation pathway is the loss of a chlorine atom, resulting in a peak at m/z 167.

Figure 2. Predicted mass spectrometry fragmentation.

Experimental Protocol for MS Data Acquisition (EI-GC/MS)

Rationale: Gas Chromatography (GC) is used to separate the sample and introduce it into the mass spectrometer. Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural confirmation.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup (EI Source):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library data.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution. The compound will elute from the GC column at a specific retention time and enter the MS source, where it is ionized and fragmented. The mass analyzer separates the ions by their m/z ratio to generate the mass spectrum.

Integrated Spectral Analysis Summary

The combined data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

-

MS confirms the molecular weight (202.55 g/mol ) and the presence of one chlorine atom via the M⁺/M+2 isotopic pattern.

-

IR confirms the presence of key functional groups: aromatic C-H, aromatic C=C, C-Cl, and, most importantly, the strong C-F bonds of both the aromatic and difluoromethyl groups.

-

NMR provides the definitive structural map. ¹H and ¹⁹F NMR confirm the presence and connectivity of the CHF₂ group through the characteristic triplet and doublet signals with identical coupling constants. ¹³C NMR confirms the seven unique carbon environments, with C-F couplings providing further evidence for the substitution pattern.

This rigorous, multi-technique approach ensures the unambiguous identification and characterization of the target molecule, a critical step in any chemical research or development pipeline.

References

-

PubChem. 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene. National Center for Biotechnology Information. [Link]

-

McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Edition. University Science Books. [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST. [Link]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility characteristics of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in a range of common organic solvents. In the absence of specific published quantitative data for this compound, this document establishes a predictive framework based on the physicochemical properties of structurally analogous halogenated and fluorinated benzene derivatives. We will delve into the theoretical principles governing the solubility of such compounds, present a systematic approach to solvent selection, and provide detailed, field-proven experimental protocols for the empirical determination of solubility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, formulation, and chemical synthesis involving 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems.[1] For professionals in drug discovery and material science, a thorough understanding of a compound's solubility profile is paramount for successful experimental outcomes. It influences reaction kinetics, purification strategies, formulation development, and bioavailability.

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, a highly fluorinated and halogenated aromatic compound, presents a unique set of properties due to the strong electron-withdrawing nature of its substituents.[2] The difluoromethyl group (CF₂H) is of particular interest in medicinal chemistry as it can act as a bioisostere for hydroxyl and thiol groups, potentially modifying the lipophilicity, hydrogen-bonding capabilities, and metabolic stability of a molecule.[3] This guide will provide a robust framework for approaching the solubility of this specific, complex molecule.

Physicochemical Properties and Predicted Solubility Profile

2.1. Molecular Structure and Inherent Properties

-

Molecular Formula: C₇H₂ClF₅

-

Key Structural Features:

-

A benzene ring, which is inherently nonpolar and hydrophobic.[4]

-

A chlorine atom, which is an electron-withdrawing halogen.

-

Two fluorine atoms on the benzene ring, which are strongly electron-withdrawing and increase polarity.[5]

-

A difluoromethyl group (-CF₂H), which is also strongly electron-withdrawing and can participate in weak hydrogen bonding.[3]

-

The combination of these functional groups results in a molecule with significant polarity, yet it retains a substantial hydrophobic character due to the benzene core. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[4]

2.2. The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[1] For 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, the following interactions are anticipated:

-

Van der Waals Forces: These will be the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-CF₂H bonds will lead to significant dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: The hydrogen atom in the difluoromethyl group may act as a weak hydrogen bond donor.

2.3. Predicted Solubility in Common Organic Solvents

Based on these principles, we can predict the solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate to Good | The nonpolar benzene ring of the solute will interact favorably with these nonpolar solvents through London dispersion forces.[1] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | The significant dipole moment of the solute will allow for strong dipole-dipole interactions with these solvents.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The solute can act as a weak hydrogen bond acceptor (via fluorine and chlorine atoms) and a very weak donor (via the -CF₂H group), allowing for some interaction with protic solvents. However, the overall hydrophobic character will limit high solubility.[1] |

| Highly Polar Protic | Water | Very Low to Insoluble | The hydrophobic nature of the substituted benzene ring will dominate, leading to poor miscibility with water.[4] |

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the above analysis, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

3.1. Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Caption: A logical workflow for the systematic determination of solubility.

3.2. Detailed Experimental Protocols

3.2.1. Protocol for Qualitative Solubility Assessment

Objective: To rapidly assess the approximate solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in a variety of organic solvents.

Materials:

-

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh approximately 5 mg of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene into a clean, dry glass vial.

-

Add 0.5 mL of the selected organic solvent to the vial.

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Partially Soluble: The solution is cloudy, or some undissolved solid remains.

-

Insoluble: The solid remains largely undissolved, or two distinct phases are observed.

-

-

Record the observations for each solvent tested.

3.2.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in a specific organic solvent at a controlled temperature.[6]

Materials:

-

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene to a known volume of the chosen solvent in a scintillation vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or GC-MS method to determine the concentration of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

3.3. Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating measures should be incorporated into the experimental design:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Multiple Replicates: All solubility determinations should be performed in at least triplicate to assess the precision of the measurement.

-

Calibration Curve: A robust calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.

-

Control Samples: A blank solvent sample and a standard solution of known concentration should be run alongside the experimental samples to ensure the analytical system is performing correctly.

Conclusion and Future Perspectives

While direct experimental data on the solubility of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is currently lacking in the public domain, this guide provides a robust, scientifically-grounded framework for predicting and experimentally determining its solubility profile. The principles of "like dissolves like" and the analysis of its structural features strongly suggest good solubility in polar aprotic and moderate solubility in nonpolar and polar protic organic solvents, with poor aqueous solubility.

The detailed experimental protocols provided herein offer a clear path for researchers to generate reliable, quantitative data. Such data is invaluable for the effective use of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in drug discovery, chemical synthesis, and materials science. It is our hope that this guide will serve as a valuable resource, enabling scientists to unlock the full potential of this and other novel fluorinated compounds.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives.

- BenchChem. (n.d.). 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Wikipedia. (2024). Fluorobenzene.

- Hildebrand, J. H., & Cochran, D. R. F. (1949). Liquid-Liquid Solubility of Perfluoromethylcyclohexane with Benzene, Carbon Tetrachloride, Chlorobenzene, Chloroform and Toluene. Journal of the American Chemical Society, 71(1), 22–25.

- PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.

- PubChemLite. (n.d.). Benzene, 2-chloro-1,4-difluoro-3-methoxy-.

- Solubility of Organic Compounds. (2023).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). 2-(Dichloromethyl)-1,3-difluorobenzene.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

- PubChem. (n.d.). CID 159732874 | C12H6Cl2F4.

- BenchChem. (n.d.). A Technical Guide to the Solubility of 2,3-Dichlorooctafluorobutane in Organic Solvents.

- ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene.

- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863.

- National Institute of Standards and Technology. (n.d.). 1,4-Difluorobenzene with Water - IUPAC-NIST Solubilities Database.

- ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.

- ChemScene. (n.d.). 1261846-02-9 | Methyl 2-chloro-3,5-difluorobenzoate.

- PubChem. (n.d.). 1,4-Difluorobenzene.

Sources

A Comprehensive Technical Guide to the Synthesis Precursors of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethyl group (–CF₂H) holds a privileged position. Its unique electronic nature allows it to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, enhancing metabolic stability, membrane permeability, and binding affinity without introducing the strong basicity associated with amines.[1][2][3]

The target molecule, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, represents a highly functionalized aromatic scaffold, presenting significant synthetic challenges. These challenges lie in the regioselective installation of four different substituents on the benzene ring and, critically, in the efficient introduction of the difluoromethyl moiety. This guide provides an in-depth technical analysis of the primary synthetic precursors and the strategic considerations underpinning their conversion to the target compound. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene reveals that the most formidable challenge is the introduction of the –CF₂H group. Therefore, synthetic strategies are best categorized by the stage at which this group is installed. The most prevalent and versatile approach is a late-stage difluoromethylation , where a pre-functionalized 2-chloro-1,4-difluorobenzene scaffold is synthesized first. This strategy allows for greater convergence and flexibility.

The primary retrosynthetic disconnections point to three key precursor classes, each defined by the functional group at the C3 position that serves as a handle for difluoromethylation:

-

The Aldehyde Precursor: 2-Chloro-1,4-difluoro-3-benzaldehyde

-

The Aryl Halide Precursor: 2-Chloro-3-iodo-1,4-difluorobenzene

-

The Amino Precursor: 3-Amino-2-chloro-1,4-difluorobenzene

The following sections will provide a detailed examination of the synthesis and utilization of each of these pivotal precursors.

Caption: Retrosynthetic overview of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Section 2: The Aldehyde Precursor: A Direct Route via Deoxofluorination

The use of an aldehyde as the immediate precursor is one of the most established methods for synthesizing difluoromethylated arenes.[4] The carbonyl group offers a direct and reliable anchor for deoxofluorination.

Synthesis of 2-Chloro-1,4-difluoro-3-benzaldehyde

The regioselective synthesis of this tetra-substituted benzaldehyde is non-trivial. A robust method begins with a commercially available trifluorinated benzene derivative, leveraging directed ortho-metalation (DoM) for precise functionalization.

-

Starting Material: 1-Chloro-2,5-difluorobenzene.

-

Core Principle: The fluorine atom at C2 is a modest directing group, but in the absence of stronger directors, it can facilitate lithiation at the adjacent C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting aryllithium species is a potent nucleophile.

-

Experimental Causality: The reaction is conducted at extremely low temperatures (typically -78 °C) to prevent side reactions, such as rearrangement or decomposition of the aryllithium intermediate. Quenching this intermediate with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), introduces the aldehyde group at the desired position.

Experimental Protocol: Synthesis of 2-Chloro-1,4-difluoro-3-benzaldehyde

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagents: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) to generate LDA in situ.

-

Metalation: A solution of 1-chloro-2,5-difluorobenzene in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete metalation.

-

Formylation: Anhydrous DMF is added dropwise via syringe. The reaction is allowed to stir at -78 °C for another hour before being gradually warmed to room temperature.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure aldehyde.

Conversion to the Difluoromethyl Group

The transformation of the aldehyde to the difluoromethyl group is achieved via deoxofluorination.

-

Reagent of Choice: Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this purpose. It selectively converts aldehydes and ketones to their corresponding gem-difluoroalkanes.

-

Mechanism: The reaction proceeds through the formation of a covalent intermediate between the aldehyde's oxygen and the sulfur of DAST. Subsequent intramolecular fluoride transfer, facilitated by the departure of a stable sulfur-containing byproduct, results in the formation of the difluoromethyl group.

-

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC or GC-MS, and the product exhibits a characteristic triplet in its ¹H NMR spectrum and a doublet of triplets in its ¹⁹F NMR spectrum for the –CF₂H moiety.

Experimental Protocol: Deoxofluorination of 2-Chloro-1,4-difluoro-3-benzaldehyde

-

Setup: A dry flask made of a fluoropolymer (e.g., PFA) or a silanized glass flask is charged with a solution of 2-chloro-1,4-difluoro-3-benzaldehyde in an anhydrous, non-polar solvent like dichloromethane (DCM).

-

Reaction: The solution is cooled to 0 °C. DAST is added dropwise via a plastic syringe. Caution: DAST is highly toxic and moisture-sensitive; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Quenching & Workup: The reaction is carefully quenched by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred until gas evolution ceases.

-

Extraction & Purification: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic extracts are washed with water, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene.

Section 3: The Aryl Iodide Precursor: A Modern Cross-Coupling Approach

The use of aryl halides, particularly iodides, as precursors has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. This strategy offers an alternative pathway that avoids the handling of hazardous deoxofluorinating agents like DAST.[4]

Synthesis of 2-Chloro-3-iodo-1,4-difluorobenzene

The synthesis of this precursor follows a similar logic to the aldehyde synthesis, utilizing directed ortho-metalation.

-

Rationale: Instead of quenching the aryllithium intermediate with DMF, an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, is used. This provides the aryl iodide in high yield and regioselectivity. The protocol is analogous to that described in Section 2.1, with the substitution of DMF for the iodine source in the quenching step.

Copper-Catalyzed Difluoromethylation

This step involves a sequence of a copper-catalyzed cross-coupling reaction followed by in-situ or subsequent decarboxylation.

-

Core Principle: A copper(I) catalyst facilitates the coupling of the aryl iodide with a difluoromethylating agent. A particularly effective class of reagents are α-silyldifluoroacetates (e.g., TMSCF₂CO₂Et).[4] The initial coupling forms an aryldifluoroacetate intermediate.

-

Decarboxylation: This intermediate is then subjected to hydrolysis and subsequent decarboxylation, often promoted by a fluoride source like potassium fluoride (KF), to release the final difluoromethylated arene.[4]

-

Expertise & Causality: Copper is the metal of choice due to its unique reactivity profile with fluoroalkyl species. The use of a two-step sequence (coupling then decarboxylation) circumvents the challenges associated with the thermal instability of a direct "HCF₂Cu" species.[4]

| Parameter | Typical Conditions for Analogous Systems | Reference |

| Catalyst | Copper(I) Iodide (CuI) | [4] |

| Ligand | 1,10-Phenanthroline or related N-donor ligands | [4] |

| Difluoro Source | Ethyl trimethylsilyldifluoroacetate (TMSCF₂CO₂Et) | [4] |

| Solvent | DMSO or DME | [4] |

| Temperature | 80-120 °C | [4] |

| Decarboxylation | KF or CsF | [4] |

Section 4: The Amino Precursor: The Sandmeyer-Type Pathway

The conversion of an aromatic amine to its corresponding halide or pseudohalide via a diazonium salt is a classic transformation known as the Sandmeyer reaction.[5][6][7] While less common, Sandmeyer-type reactions for fluoroalkylation represent a potential, albeit challenging, synthetic route.[8][9]

Synthesis of 3-Amino-2-chloro-1,4-difluorobenzene

This precursor is typically accessed from a corresponding nitro-aromatic compound.

-

Pathway:

-

Nitration: Start with 1-chloro-2,5-difluorobenzene. Electrophilic nitration with a mixture of nitric acid and sulfuric acid will primarily install the nitro group at the C4 or C6 position due to the directing effects of the halogens. To achieve C3 nitration, a more complex, multi-step route starting from a different precursor may be necessary, highlighting a key challenge of this strategy.

-

Reduction: Assuming the precursor 2-Chloro-1,4-difluoro-3-nitrobenzene is obtained, it can be reduced to the target amine using standard conditions, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation over Pd/C.

-

Diazotization and Difluoromethylation

This is the most speculative step, relying on adaptations of modern Sandmeyer-type methodologies.

-

Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.[7]

-

Difluoromethylation: The direct conversion of a diazonium salt to a difluoromethyl arene is not a standard Sandmeyer reaction. However, recent advances in radical chemistry and photoredox catalysis have enabled related transformations. This would likely involve the decomposition of the diazonium salt in the presence of a difluoromethyl radical source, potentially catalyzed by a transition metal. This route remains an area of active research and is considered less reliable for preparative scale-up compared to the aldehyde or iodide precursor routes.

Caption: Workflow for synthesizing the target product from key precursors.

Conclusion

The synthesis of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is a challenging endeavor that hinges on the strategic selection of a key precursor.

-

The aldehyde precursor route offers a direct and well-established pathway utilizing classic deoxofluorination chemistry. While effective, it requires the use of hazardous reagents like DAST.

-

The aryl iodide precursor route represents a more modern and potentially safer alternative, leveraging the power of copper-catalyzed cross-coupling. This method is highly modular but may require more optimization of reaction conditions.

-